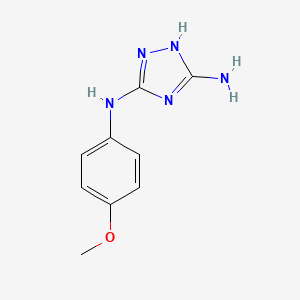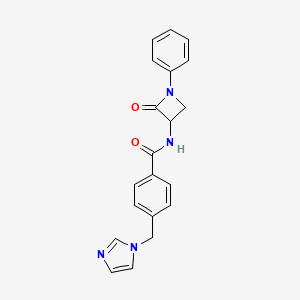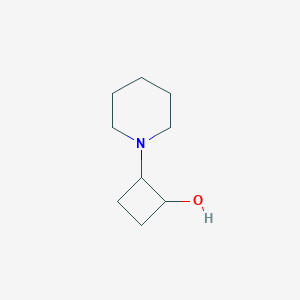
N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide (CMHOB) is a chemical compound belonging to the hydrazino-oxobutanamide class of compounds. It is a white crystalline solid with a molecular weight of 256.6 g/mol and a melting point of 164-165°C. It is soluble in water, ethanol, and methanol. CMHOB is used in a variety of scientific research applications including drug development, biochemistry, and pharmacology.
Scientific Research Applications
N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide has been studied extensively in scientific research. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission in the nervous system. It has also been studied as a potential drug for the treatment of Alzheimer’s disease. Additionally, it has been studied as a potential inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins.
Mechanism of Action
N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide is believed to act as an inhibitor of acetylcholinesterase by binding to the active site of the enzyme and preventing the enzyme from catalyzing the hydrolysis of acetylcholine. It is also believed to act as an inhibitor of cyclooxygenase by binding to the active site of the enzyme and preventing the enzyme from catalyzing the synthesis of prostaglandins.
Biochemical and Physiological Effects
N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide has been shown to inhibit the activity of acetylcholinesterase and cyclooxygenase in vitro. In vivo studies have shown that it can reduce the accumulation of amyloid-beta peptide, which is associated with Alzheimer’s disease. Additionally, it has been shown to reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and it is relatively stable in aqueous solutions. Additionally, it is relatively non-toxic and it does not have any significant side effects. The main limitation for use in laboratory experiments is that it is not very soluble in organic solvents, which can make it difficult to work with in some applications.
Future Directions
Future research on N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide could focus on developing new synthesis methods that are more efficient and cost-effective. Additionally, research could focus on further exploring its mechanism of action and its potential therapeutic applications. Additionally, research could focus on further exploring its biochemical and physiological effects and its potential side effects. Finally, research could focus on developing new methods for delivering N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide to target tissues in the body.
Synthesis Methods
N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide can be synthesized from 3-chloro-2-methylphenol and 4-hydrazinobutanoic acid. The reaction is carried out in ethanol and requires the presence of a base (e.g. sodium hydroxide) to catalyze the reaction. The reaction yields a white crystalline solid which is then purified by recrystallization.
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-hydrazinyl-4-oxobutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-7-8(12)3-2-4-9(7)14-10(16)5-6-11(17)15-13/h2-4H,5-6,13H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGANYGATQEHGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2388528.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2388530.png)
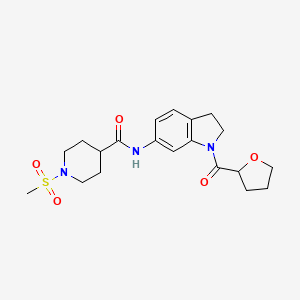


![2-[[1-(2-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2388537.png)
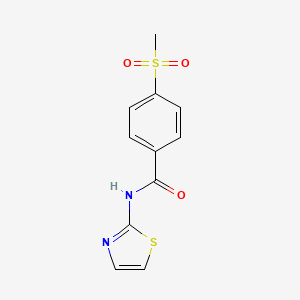
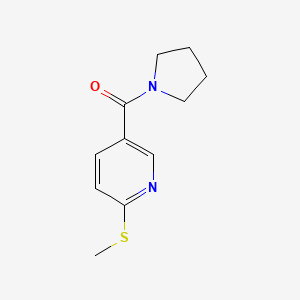

![methyl 1-(((1H-benzo[d]imidazol-2-yl)methyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2388543.png)
